REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][c:4]1[cH:5][c:6]([CH2:14][OH:15])[cH:7][c:8]([O:11][CH2:12][CH3:13])[c:9]1[F:10].[Cl:16][CH2:17][CH2:18][Cl:19].[O:20]=[Mn:21]=[O:22]>>[CH2:1]([CH3:2])[O:3][c:4]1[cH:5][c:6]([CH:14]=[O:15])[cH:7][c:8]([O:11][CH2:12][CH3:13])[c:9]1[F:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1cc(CO)cc(OCC)c1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Mn]=O
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Name
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Type
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product
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Smiles
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CCOc1cc(C=O)cc(OCC)c1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |